molecular formula C10H7N B574623 1H-Cyclopropa[h]quinoline(9CI) CAS No. 180028-48-2

1H-Cyclopropa[h]quinoline(9CI)

Cat. No.: B574623
CAS No.: 180028-48-2
M. Wt: 141.17 g/mol
InChI Key: SLAMHFSTAPHFBP-UHFFFAOYSA-N
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Description

1H-Cyclopropa[h]quinoline(9CI) is a heterocyclic compound that features a cyclopropane ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclopropa[h]quinoline(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a quinoline derivative, the cyclopropane ring can be introduced via cyclopropanation reactions using reagents such as diazomethane or other carbene sources.

Industrial Production Methods: Industrial production of 1H-Cyclopropa[h]quinoline(9CI) typically involves optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopropa[h]quinoline(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce quinoline derivatives with hydrogenated functional groups.

Scientific Research Applications

1H-Cyclopropa[h]quinoline(9CI) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored the potential biological activities of 1H-Cyclopropa[h]quinoline(9CI) and its derivatives, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: 1H-Cyclopropa[h]quinoline(9CI) is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[h]quinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1H-Cyclopropa[h]quinoline(9CI) can be compared with other similar compounds, such as:

    Quinoline: A parent compound with a similar structure but without the cyclopropane ring.

    Cyclopropylquinoline: A compound with a cyclopropane ring attached to the quinoline structure at different positions.

    Cyclopropylquinoline Derivatives: Various derivatives with different functional groups attached to the quinoline or cyclopropane rings.

Uniqueness: 1H-Cyclopropa[h]quinoline(9CI) is unique due to the presence of the cyclopropane ring fused to the quinoline structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

180028-48-2

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

7H-cyclopropa[h]quinoline

InChI

InChI=1S/C10H7N/c1-2-7-3-4-8-6-9(8)10(7)11-5-1/h1-6,11H

InChI Key

SLAMHFSTAPHFBP-UHFFFAOYSA-N

SMILES

C1=CNC2=C3C=C3C=CC2=C1

Canonical SMILES

C1=CNC2=C3C=C3C=CC2=C1

Synonyms

1H-Cyclopropa[h]quinoline(9CI)

Origin of Product

United States

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